molecular formula C20H18N4O3 B2677615 7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 252551-75-0

7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Cat. No.: B2677615
CAS No.: 252551-75-0
M. Wt: 362.389
InChI Key: URQJDYDSJDZQGK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one (molecular formula: C₂₀H₁₈N₄O₃, molar mass: 362.39 g/mol) consists of a coumarin backbone substituted at position 3 with a 1,3,4-oxadiazole ring bearing a pyridin-4-yl group and at position 7 with a diethylamino moiety . This structure combines the fluorescent properties of coumarin with the bioisosteric versatility of 1,3,4-oxadiazole, a heterocycle widely studied in medicinal chemistry for its electron-withdrawing character and metabolic stability .

Polymorphism and Crystallography
Crystallographic studies reveal two polymorphic forms of this compound, characterized by distinct packing arrangements and intermolecular interactions (e.g., π-π stacking, hydrogen bonding). These polymorphs were resolved using SHELXL refinement software, highlighting the role of solvent and crystallization conditions in determining structural conformations .

Properties

IUPAC Name

7-(diethylamino)-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-3-24(4-2)15-6-5-14-11-16(20(25)26-17(14)12-15)19-23-22-18(27-19)13-7-9-21-10-8-13/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQJDYDSJDZQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: This step involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as piperidine, to form the chromen-2-one core.

    Introduction of the Diethylamino Group: The chromen-2-one core is then reacted with diethylamine under reflux conditions to introduce the diethylamino group at the 7-position.

    Formation of the Oxadiazole Ring: The final step involves the cyclization of a hydrazide intermediate with pyridine-4-carboxylic acid in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the 1,3,4-oxadiazole ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromen-2-one derivatives.

    Substitution: The diethylamino group can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form quaternary ammonium salts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted chromen-2-one derivatives and oxadiazole-containing compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives similar to 7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one exhibit significant antimicrobial activity. For instance, compounds containing the oxadiazole ring have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal properties against Candida albicans . This makes them potential candidates for the development of new antibiotics.

Anticancer Properties

Research indicates that coumarin derivatives possess anticancer properties. The specific compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways . Further studies are needed to elucidate the exact mechanisms and potential therapeutic uses.

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor. For example, derivatives with similar structural characteristics have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in cancer cells . This inhibition could lead to decreased proliferation of rapidly dividing cells, positioning the compound as a potential anticancer agent.

Synthesis and Characterization

The synthesis of 7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Case Studies

StudyObjectiveFindings
Prabhakar et al. (2024)Synthesis and biological assayNew derivatives showed significant antibacterial activity against S. aureus and E. coli
Gondru et al. (2024)Antimicrobial and antioxidant studiesIdentified novel compounds with promising antimicrobial effects
PMC Study (2015)DHODH inhibitionDemonstrated potential anticancer activity through enzyme inhibition

Mechanism of Action

The mechanism by which 7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to proteins and nucleic acids, altering their function and activity. In the context of its fluorescent properties, the compound undergoes excited-state intramolecular proton transfer (ESIPT), leading to dual emission behavior. This mechanism involves the transfer of a proton within the molecule upon excitation, resulting in the emission of light at different wavelengths.

Comparison with Similar Compounds

Substituent Effects on Bioactivity and Physicochemical Properties

The following table compares key structural analogs:

Compound Substituent (R) Polymorphs Anticancer Activity (In Vitro) LogP* Reference
Target Compound Pyridin-4-yl 2 Moderate (IC₅₀ ~25 µM) 2.8
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-coumarin Phenyl 3 Moderate (IC₅₀ ~30 µM) 3.1
4-(5-(4-Fluorobenzylthio)-oxadiazol-2-yl)aniline 4-Fluorobenzylthio 1 Not reported 2.5
5-(3-Indolyl)-1,3,4-oxadiazoles Indolyl N/A High (IC₅₀ ~10 µM) 2.2

*LogP values estimated via computational methods.

Key Observations

  • Pyridinyl vs. Phenyl Substituents : The pyridin-4-yl group in the target compound enhances solubility (lower LogP) compared to the phenyl analog, likely due to increased polarity from the nitrogen atom. However, both show similar anticancer potency, suggesting the oxadiazole-coumarin scaffold dominates activity .
  • Electron-Withdrawing Groups : The 4-fluorobenzylthio derivative () exhibits reduced hydrophobicity but lacks reported bioactivity, underscoring the importance of the coumarin core for target engagement.
  • Heteroaromatic Substitutions : Indolyl-substituted oxadiazoles () demonstrate superior activity, possibly due to additional hydrogen-bonding interactions with biological targets.

Polymorphism and Stability

  • The target compound exhibits two polymorphs, while its phenyl analog has three. Polymorphs of the phenyl derivative show varied melting points (mp 180–190°C vs. 170–175°C), correlating with differences in π-π stacking efficiency .
  • Solvent-induced conformational changes (e.g., using 1,4-dioxane vs. ethanol) influence crystallization outcomes, as seen in and . Such variability may impact drug formulation and bioavailability.

Biological Activity

7-(Diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a compound that integrates a coumarin moiety with a 1,3,4-oxadiazole ring. This structural combination has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current literature on the biological activity of this compound, highlighting relevant case studies and research findings.

Chemical Structure and Properties

The compound features a coumarin backbone with a diethylamino group and a pyridine-substituted oxadiazole. The synthesis typically involves the reaction of diethylaminocoumarin derivatives with pyridine-based reagents under specific conditions to yield the desired product.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of coumarins have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study demonstrated that related oxadiazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Coumarin Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Compound AS. aureus64
Compound BE. coli128
Compound CPseudomonas aeruginosa32

Anticancer Activity

The anticancer potential of coumarin derivatives has been extensively studied. In vitro assays have shown that several related compounds induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's mechanism may involve the activation of apoptotic pathways and inhibition of cell proliferation.

A notable study reported that a similar coumarin-oxadiazole hybrid exhibited an IC50 value of 137 µM against HeLa cells, demonstrating promising cytotoxic effects .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
7-Diethylamino derivativeHeLa137
Coumarin AMCF-795
Coumarin BA549 (lung)110

The biological activity of this compound may be attributed to its ability to interact with DNA and proteins involved in cell signaling pathways. Studies involving molecular docking suggest that it can bind to target proteins effectively, potentially inhibiting their function .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various coumarin derivatives against clinical isolates of bacteria. The results indicated that the compounds showed significant inhibition zones compared to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
  • Anticancer Research : Another investigation focused on the effects of coumarin-based compounds on breast cancer cell lines. The results indicated that these compounds could downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased apoptosis in cancer cells .

Q & A

Q. How can the structural conformation of this compound be validated experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Key parameters include low R-factor values (e.g., <0.04) and high data-to-parameter ratios (>15:1) to ensure accuracy. For example, similar coumarin derivatives have been characterized using SC-XRD at 100–233 K, with mean C–C bond deviations of ≤0.007 Å . Pair SC-XRD with density functional theory (DFT) calculations to validate electronic environments, such as dihedral angles between the pyridinyl-oxadiazole and chromenone moieties.

Q. What synthetic routes are optimal for introducing the pyridinyl-oxadiazole moiety?

Methodological Answer: Cyclocondensation of hydrazides with pyridine-4-carboxylic acid derivatives under microwave-assisted conditions (e.g., 120°C, 30 min) yields the oxadiazole ring. For example, analogous compounds use carbodiimide coupling agents (e.g., EDC/HOBt) to link pre-synthesized oxadiazole intermediates to the chromenone core . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography using gradient elution.

Q. How can photophysical properties (e.g., fluorescence) be systematically evaluated?

Methodological Answer: Use UV-Vis spectroscopy (λmax in acetonitrile) and fluorescence spectroscopy (excitation at 350–400 nm) to quantify Stokes shifts and quantum yields. Compare with structurally similar coumarin derivatives, such as 7-diethylamino-3-styrylchromenones, which exhibit λem ~500–550 nm in polar solvents . Solvent polarity and pH effects should be tested using buffered solutions (pH 3–11) to assess stability for bioimaging applications.

Advanced Research Questions

Q. How can contradictory fluorescence data across studies be resolved?

Methodological Answer: Discrepancies often arise from solvent interactions or substituent electronic effects. Perform time-dependent DFT (TD-DFT) simulations to model excited-state behavior, focusing on intramolecular charge transfer (ICT) between the diethylamino donor and oxadiazole acceptor. Experimentally, use femtosecond transient absorption spectroscopy to track ICT dynamics . Compare results with structurally analogous compounds lacking the pyridinyl group to isolate substituent effects .

Q. What strategies validate in silico predictions of bioactivity against experimental results?

Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations (100 ns, AMBER force field) to predict binding affinities to targets like kinases or DNA topoisomerases. Validate via in vitro assays:

  • Antimicrobial activity: Broth microdilution (MIC values against S. aureus and E. coli).
  • Anticancer activity: MTT assay (IC50 in HeLa or MCF-7 cells). Correlate computed binding energies (ΔG) with experimental IC50 values using Spearman’s rank correlation .

Q. How can environmental fate studies be designed for this compound?

Methodological Answer: Follow protocols from long-term environmental projects (e.g., INCHEMBIOL):

  • Degradation: Test hydrolysis (pH 7.4, 25°C) and photolysis (UV-A/B irradiation) over 30 days.
  • Bioaccumulation: Use OECD 305 guidelines with Daphnia magna or zebrafish models.
  • Analytical quantification: LC-MS/MS (MRM mode, m/z transitions for parent and degradation products) .

Q. What statistical methods identify substituent effects on biological activity?

Methodological Answer: Apply quantitative structure-activity relationship (QSAR) models using descriptors like Hammett σ (electron-withdrawing/donating effects) and molar refractivity (steric effects). For example, nitro or methoxy substituents on analogous chromenones alter logP by 0.5–1.0 units, impacting membrane permeability . Use partial least squares (PLS) regression to rank descriptor contributions (e.g., R² >0.85 for predictive validity).

Q. How can crystallographic data resolve discrepancies in spectroscopic assignments?

Methodological Answer: When NMR signals overlap (e.g., diethylamino vs. oxadiazole protons), use SC-XRD to confirm proton positions. For example, 7-diethylamino coumarins exhibit distinct NOESY correlations between N–CH2 and aromatic protons, validated against crystallographic data . If crystals are unavailable, employ 2D-NMR (HSQC, HMBC) to assign quaternary carbons and heterocyclic protons.

Q. Tables for Key Comparisons

Property This Compound Analog (No Pyridinyl) Reference
λem (nm) 520 (ACN)490 (ACN)
LogP 3.2 ± 0.12.8 ± 0.1
SC-XRD R-factor 0.033–0.0380.041–0.045

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